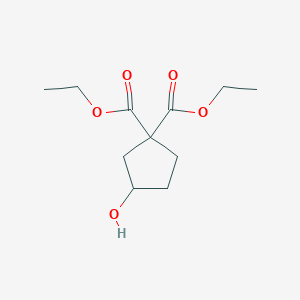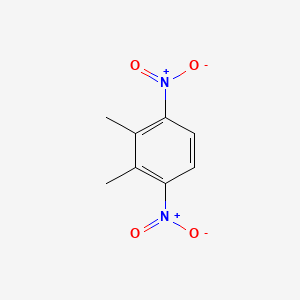
2-Bromo-4-methyl-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methyl-nicotinic acid (2-Br-4-MNA) is an organic compound that belongs to the class of compounds known as nicotinic acids. It is a white crystalline solid with a molecular weight of 204.11 g/mol and a melting point of 118-119 °C. 2-Br-4-MNA is an important intermediate in the synthesis of various biologically active compounds, and it has been used in various scientific research applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Bromo-4-methyl-nicotinic acid serves as a precursor in the synthesis of various compounds with potential antimicrobial properties. A notable study involved the treatment of 3-Bromo acetyl coumarins with methyl and ethyl esters of nicotinic acid, leading to the formation of 3-coumarinoyl pyridinium bromides. These compounds, upon evaluation, exhibited significant antibacterial activities, highlighting the role of this compound derivatives in the development of new antimicrobial agents (Porwal, Jayashree, & Attimarad, 2009).
Metabolic and Pharmacokinetic Studies
This compound derivatives are also involved in studies focusing on the metabolism and pharmacokinetics of nicotinic acid and its analogs. Research comparing the excretion of nicotinuric acid after ingestion of controlled-release nicotinic acid preparations in humans is one such example. This study provides insights into the hepatic biotransformation of nicotinic acid and its derivatives, which is crucial for understanding their pharmacological effects and potential toxicity (Figge et al., 1988).
Atherosclerosis and Cardiovascular Diseases
Nicotinic acid derivatives, including those related to this compound, have been studied for their potential in treating cardiovascular diseases. One study demonstrated that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. This research suggests that derivatives of nicotinic acid, possibly including this compound, might have therapeutic potential in cardiovascular disease management by modulating immune cell function and cholesterol metabolism (Lukasova et al., 2011).
Analytical Method Development
Derivatives of this compound are used in developing analytical methods for detecting and quantifying niacin vitamers and metabolites in biological samples. A study evaluated different elution parameters in reversed-phase HPLC for determining nicotinic acid, nicotinamide, nicotinuric acid, and N1-methyl-nicotinamide. This research aids in the analytical chemistry field by providing optimized conditions for the accurate measurement of niacin and its metabolites, which is essential for nutritional and pharmacokinetic studies (Kollenkirchen & Harmeyer, 1989).
Safety and Hazards
Mechanism of Action
- NAD and NADP serve as electron donors or acceptors in various redox reactions catalyzed by different enzymes within cells .
- It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by:
- Impact on Bioavailability : BMNA’s pharmacokinetics influence its availability for cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methyl-nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s function as an electron donor or acceptor in redox reactions. The presence of the bromine atom enhances its reactivity, making it a potent inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of NAD-dependent enzymes, which are pivotal in cellular metabolism and energy production. Additionally, this compound affects gene expression by altering the levels of NAD+, a critical cofactor in transcriptional regulation. Studies have shown that this compound can induce changes in cellular metabolism, leading to altered cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to NAD-dependent enzymes, either inhibiting or activating them based on the specific enzyme and cellular context. This binding alters the enzyme’s conformation and activity, leading to changes in metabolic pathways. Furthermore, this compound can influence gene expression by modulating the availability of NAD+, which is essential for the function of sirtuins and other NAD±dependent transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged changes in gene expression and metabolic activity, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies have also indicated that chronic exposure to high doses of this compound can lead to adverse effects, emphasizing the need for careful dosage optimization .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD+ biosynthesis and salvage pathways. These interactions affect the overall metabolic flux and the levels of key metabolites, influencing cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include organic anion transporters and NAD+ binding proteins, which facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. This distribution is critical for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria and nucleus, where it exerts its effects on metabolic and transcriptional processes. Targeting signals and post-translational modifications direct the compound to these specific compartments, enhancing its activity and function. The localization within mitochondria is particularly important for its role in redox reactions and energy metabolism, while its presence in the nucleus is crucial for regulating gene expression .
Properties
IUPAC Name |
2-bromo-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGHOZBHDBJEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597757 |
Source


|
| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-07-8 |
Source


|
| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



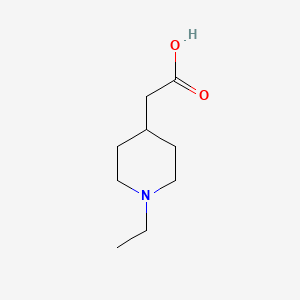

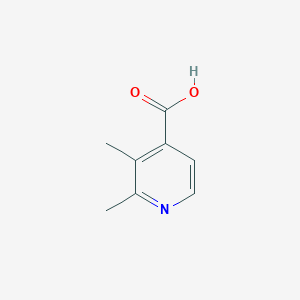

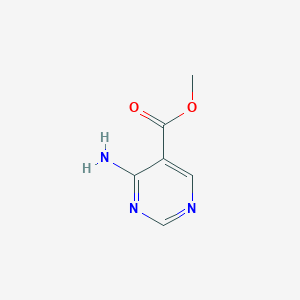
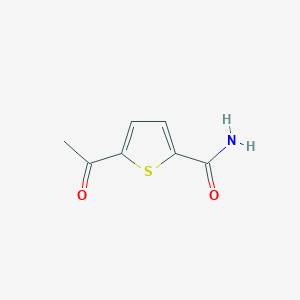
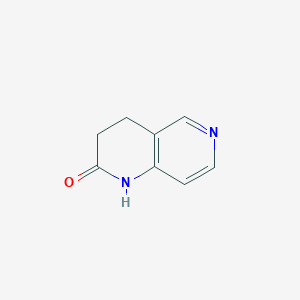
![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
